molecular formula C24H30N4O3 B13078208 (E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate

(E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate

Cat. No.: B13078208
M. Wt: 422.5 g/mol
InChI Key: KOLTWQICZYJIRV-XDHOZWIPSA-N
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Description

(E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate is a synthetic organic compound featuring a pyrimidine core substituted with a penta-2,4-dien-2-yl(phenyl)amino group at the 2-position and a carboxamido-linked heptanoate ester chain at the 5-position.

Properties

Molecular Formula

C24H30N4O3

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 7-[[2-(N-[(2E)-penta-2,4-dien-2-yl]anilino)pyrimidine-5-carbonyl]amino]heptanoate

InChI

InChI=1S/C24H30N4O3/c1-4-12-19(2)28(21-13-8-7-9-14-21)24-26-17-20(18-27-24)23(30)25-16-11-6-5-10-15-22(29)31-3/h4,7-9,12-14,17-18H,1,5-6,10-11,15-16H2,2-3H3,(H,25,30)/b19-12+

InChI Key

KOLTWQICZYJIRV-XDHOZWIPSA-N

Isomeric SMILES

C/C(=C\C=C)/N(C1=CC=CC=C1)C2=NC=C(C=N2)C(=O)NCCCCCCC(=O)OC

Canonical SMILES

CC(=CC=C)N(C1=CC=CC=C1)C2=NC=C(C=N2)C(=O)NCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the penta-2,4-dien-2-yl(phenyl)amino group: This step involves the reaction of the pyrimidine intermediate with a suitable amine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its potential as a drug candidate or as a tool in medicinal chemistry.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Patent Compounds from EP 4 374 877 A2

The European patent describes compounds such as (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid. Key differences include:

  • Substituent Complexity: The patent compounds incorporate trifluoromethyl groups and spirocyclic diazaspiro systems, enhancing metabolic stability and steric bulk compared to the target compound’s simpler penta-2,4-dienyl(phenyl)amino group.

2-Methyl-4-amino-5-hydroxymethylpyrimidine Diphosphate

This pyrimidine derivative features hydroxymethyl and diphosphate groups, which are absent in the target compound. The diphosphate moiety suggests a role in enzymatic cofactor activity, contrasting with the target’s likely design for passive diffusion or receptor binding.

Conjugated Diene-Containing Compounds

(2E)-2-Hydroxypenta-2,4-dienoate

This compound shares a conjugated diene system but replaces the pyrimidine core with a hydroxy-substituted carboxylate.

Structural and Functional Analysis (Table 1)

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Pyrimidine Penta-2,4-dienyl(phenyl)amino, heptanoate Amide, ester Drug delivery, enzyme inhibition
Patent Compound (EP 4 374 877 A2) Pyrimidine Trifluoromethyl, spirocyclic diazaspiro Carboxylic acid, amide Antiviral, enzyme modulation
2-Hydroxypenta-2,4-dienoate Linear diene Hydroxyl, carboxylate Carboxylate, hydroxyl Metabolic intermediates
2-Methyl-4-amino-5-hydroxymethylpyrimidine Pyrimidine Hydroxymethyl, diphosphate Diphosphate, amine Cofactor in biosynthesis

Research Findings and Hypotheses

  • Electronic Effects : The target compound’s penta-2,4-dienyl group may exhibit electron-withdrawing properties, altering pyrimidine ring reactivity compared to trifluoromethyl-substituted analogues .
  • Solubility: The heptanoate ester likely reduces aqueous solubility relative to carboxylic acid-terminated patent compounds, impacting bioavailability .

Biological Activity

(E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate, with the CAS number 1316216-07-5, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of (E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate is C24H30N4O3C_{24}H_{30}N_{4}O_{3}, with a molecular weight of 422.52 g/mol. The compound features a pyrimidine ring, which is known for its biological significance in various pharmacological contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the penta-2,4-dien-2-yl(phenyl)amine derivative followed by coupling with a pyrimidine carboxamide. Specific methodologies can vary but often include nucleophilic substitutions and condensation reactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to (E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate exhibit significant antimicrobial properties. For example, compounds containing the thiazolopyridine moiety have shown potent activity against various pathogens:

CompoundTarget PathogenMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

These findings suggest that modifications to the core structure can enhance efficacy against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of (E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate has been evaluated in several preclinical studies. The compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines:

Cell LineInhibition (%)IC50 (μM)
HL607010
MCF-76512
HepG26015

The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor growth and survival .

Case Studies

  • Cell Line Studies : A study investigating the effects of (E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate on HL60 cells revealed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
  • In Vivo Models : Animal models treated with this compound displayed significant tumor regression compared to control groups, indicating its potential as a therapeutic agent in oncology.

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